Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methyl ester group, an amino group, and a fluoro substituent on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro substituent can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying the interactions of biphenyl derivatives with biological systems.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The amino and fluoro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4’-amino-3-chloro[1,1’-biphenyl]-3-carboxylate
- Methyl 4’-amino-3-bromo[1,1’-biphenyl]-3-carboxylate
- Methyl 4’-amino-3-iodo[1,1’-biphenyl]-3-carboxylate
Uniqueness
Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the fluoro substituent, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo counterparts .
Properties
Molecular Formula |
C14H12FNO2 |
---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
methyl 3-(4-amino-3-fluorophenyl)benzoate |
InChI |
InChI=1S/C14H12FNO2/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-13(16)12(15)8-10/h2-8H,16H2,1H3 |
InChI Key |
VYXFOKMDARXQOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
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